Perfluoro-1,2-dimethylcyclobutane

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

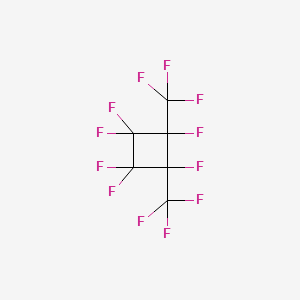

Structure

3D Structure

Propiedades

IUPAC Name |

1,1,2,2,3,4-hexafluoro-3,4-bis(trifluoromethyl)cyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F12/c7-1(5(13,14)15)2(8,6(16,17)18)4(11,12)3(1,9)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTROQHBNLSUTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C1(F)F)(F)F)(C(F)(F)F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20880189 | |

| Record name | Perfluoro-1,2-dimethylcyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1,1,2,2,3,4-Hexafluoro-3,4-bis(trifluoromethyl)cyclobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19158 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2994-71-0 | |

| Record name | Perfluoro-1,2-dimethylcyclobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2994-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutane, 1,1,2,2,3,4-hexafluoro-3,4-bis(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002994710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobutane, 1,1,2,2,3,4-hexafluoro-3,4-bis(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoro-1,2-dimethylcyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2,3,4-hexafluoro-3,4-bis(trifluoromethyl)cyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Trajectory and Evolution of Research on Perfluorinated Cyclic Systems

The investigation into perfluorinated cyclic systems is a specialized subset of the broader history of fluorocarbon chemistry, which began its expansion in the mid-20th century. acs.org Initial research into fluorinated compounds was largely driven by the pursuit of materials with exceptional thermal and chemical stability, leading to the development of polymers and surfactants. nih.gov The synthesis of smaller, cyclic fluorinated molecules, including cyclobutane (B1203170) derivatives, emerged from fundamental academic inquiry into the effects of fluorination on chemical structures and reactivity. An early report on the synthesis of several fluorinated cyclobutanes was published as far back as 1960. acs.org

Over the decades, the focus of research has evolved significantly. While early studies concentrated on synthesis and basic characterization, subsequent research paradigms have shifted. The environmental persistence of certain long-chain per- and polyfluoroalkyl substances (PFAS), such as PFOA and PFOS, led to extensive investigation into the environmental fate and toxicology of fluorinated compounds in general. acs.orgmdpi.com This has, in turn, spurred research into alternative fluorinated compounds with different environmental profiles. In parallel, the unique properties of fluorinated cyclic compounds have made them attractive for high-technology applications. Modern research explores their use as building blocks in medicinal chemistry, in the formulation of advanced electrolytes for batteries, and as unique components in materials science. azom.comresearchgate.netresearchgate.net

Significance Within Contemporary Perfluorinated Compound Chemistry

The significance of Perfluoro-1,2-dimethylcyclobutane in modern chemistry lies in its distinct properties derived from its highly fluorinated, strained-ring structure. The presence of the C-F bond, one of the strongest single bonds in organic chemistry, confers high thermal stability and chemical inertness. nih.gov Unlike their hydrocarbon analogs, perfluorinated compounds exhibit unique physical properties such as being both hydrophobic and lipophobic.

In a practical research context, this compound has been identified for specific applications. It has been utilized as a ligand in Suzuki coupling reactions, a cornerstone of modern synthetic organic chemistry for creating carbon-carbon bonds. fishersci.ca Furthermore, it has been the subject of physical chemistry studies, specifically investigating its decomposition pathways through infrared multiple-photon decomposition, which provides fundamental data on its stability and bond energies. fishersci.ca The existence of cis and trans isomers for the 1,2-disubstituted pattern, along with the 1,3-isomer, offers a platform for studying how stereochemistry affects the physical and chemical properties of perfluorinated cyclic systems. fishersci.cayoutube.com

Fundamental Research Questions and Objectives Pertaining to Perfluoro 1,2 Dimethylcyclobutane

The study of Perfluoro-1,2-dimethylcyclobutane is driven by several key research questions that aim to exploit its unique structure for both fundamental understanding and practical applications.

Isomer-Specific Properties: A primary objective is to characterize the differences between the cis and trans isomers of this compound. Research seeks to determine how the spatial arrangement of the trifluoromethyl groups influences physical properties such as boiling point, density, and dipole moment, as well as their chemical reactivity and efficacy in applications like catalysis. nih.gov

Thermal and Chemical Stability: Investigating the limits of the compound's stability is a key objective. Studies on its decomposition under various conditions (e.g., laser irradiation) help to map its degradation pathways and provide thermodynamic data that is crucial for its use in high-temperature or high-energy applications. fishersci.ca

Materials Science Applications: A forward-looking research question is whether this compound can serve as a building block or additive for advanced materials. This includes exploring its potential incorporation into polymers to enhance thermal stability or its use in liquid systems, such as electrolytes or heat-transfer fluids, where its inertness and unique physical properties could be advantageous. researchgate.net

Contextualization Within Broader Fluorocarbon Research Paradigms

Thermal Dimerization of Perfluoropropene

The principal industrial method for the production of this compound is the thermal dimerization of perfluoropropene (hexafluoropropene). acs.orgacs.org This reaction is typically carried out at elevated temperatures and pressures and leads to a mixture of various dimers, including linear and cyclic structures. The formation of the cyclobutane (B1203170) ring occurs via a [2+2] cycloaddition reaction.

Reaction Pathways and Isomer Selectivity in Cyclobutane Formation

The dimerization of perfluoropropene is not a straightforward reaction and can proceed through different pathways, leading to a variety of isomeric products. The selectivity towards the desired this compound is highly dependent on the reaction mechanism and stereochemical outcomes.

The formation of the 1,2-disubstituted cyclobutane ring from perfluoropropene necessitates a "head-to-head" dimerization. In this mechanistic pathway, the two perfluoropropene molecules align in a way that the C1 carbon of one molecule bonds to the C1 carbon of the second, and the C2 carbon of the first molecule bonds to the C2 of the second. This contrasts with "head-to-tail" dimerization, which would lead to 1,3-disubstituted cyclobutane isomers. The regioselectivity of this [2+2] cycloaddition is a critical factor in determining the final product distribution. DFT studies on similar intramolecular [2+2] cycloadditions of ene–ketenes indicate that the reaction proceeds through a concerted mechanism, with the relative stability of carbocation-like transition states influencing the regiochemistry. pku.edu.cn

The [2+2] cycloaddition of perfluoropropene can result in the formation of two diastereomers of this compound: the cis-isomer and the trans-isomer. In the cis-isomer, the two trifluoromethyl groups are on the same face of the cyclobutane ring, while in the trans-isomer, they are on opposite faces. acs.org

Due to steric hindrance between the bulky trifluoromethyl groups, the trans-isomer is generally more stable than the cis-isomer. acs.orgacs.org In the cis conformation, the close proximity of the trifluoromethyl groups leads to significant steric strain. The puckered nature of the cyclobutane ring can further influence the spatial arrangement of the substituents and their interactions, affecting the relative stability of the isomers. acs.org The stereochemical outcome of the dimerization is therefore a crucial aspect of the synthesis, with the trans-isomer often being the thermodynamically favored product.

Kinetic and Thermodynamic Influences on Dimerization

The outcome of the thermal dimerization of perfluoropropene is governed by a balance of kinetic and thermodynamic factors. Temperature, pressure, and reaction time all play a critical role in determining the product distribution.

Under kinetic control , typically at lower temperatures or shorter reaction times, the product ratio is determined by the relative rates of formation of the different isomers. acs.org The isomer with the lower activation energy for its formation will be the major product.

Under thermodynamic control , usually at higher temperatures or longer reaction times where the reactions are reversible, the product distribution is governed by the relative stabilities of the isomers. acs.org In this case, the most thermodynamically stable isomer will be the predominant product. Given that trans-perfluoro-1,2-dimethylcyclobutane is more stable than the cis-isomer, conditions favoring thermodynamic control would be expected to yield a higher proportion of the trans-product.

Studies on the thermal cyclodimerization of other fluorinated compounds, such as aromatic trifluorovinyl ethers to form 1,2-disubstituted perfluorocyclobutyl (PFCB) linkages, have shown that electron-withdrawing groups can slow down the rate of dimerization. nih.gov This suggests that the electronic properties of the starting olefin are a key factor in the kinetics of the reaction.

| Factor | Influence on Dimerization |

| Temperature | Higher temperatures can favor thermodynamic products and also increase the rate of cycloreversion. |

| Pressure | Higher pressure generally favors the dimerization reaction, as it leads to a decrease in the number of moles. |

| Time | Longer reaction times allow the system to approach thermodynamic equilibrium, favoring the most stable isomers. |

Electrochemical Fluorination for Perfluorinated Cyclobutane Synthesis

Electrochemical methods offer an alternative approach for the synthesis of fluorinated organic compounds. While the direct electrochemical synthesis of this compound from perfluoropropene is not extensively documented in the reviewed literature, the principles of electrochemical synthesis are applicable to the formation of cyclobutane rings. researchgate.net

Electrochemical synthesis can provide a high degree of selectivity and may operate under milder conditions than thermal methods. electrosynthesis.com The process typically involves the electrochemical generation of a reactive intermediate which then undergoes cyclization. For instance, the electrochemical cyclization of tetra-esters has been successfully employed to form cyclobutane rings in a continuous flow setup. researchgate.net

In the context of perfluorinated compounds, electrochemical fluorination (the Simons process) is a well-established industrial method for producing perfluorinated molecules. electrosynthesis.com This process involves the electrolysis of an organic compound in anhydrous hydrogen fluoride (B91410). While this method is generally used for exhaustive fluorination, selective electrochemical methods are also being developed. It is conceivable that a tailored electrochemical process could be designed for the specific cyclodimerization of perfluoropropene or related precursors to yield this compound. However, further research is needed to establish this as a viable and selective synthetic route for this particular compound.

Anodic Reaction Mechanisms and Electrode Surface Phenomena

The electrochemical fluorination of an organic substrate like 1,2-dimethylcyclobutane (B12666129) at a nickel anode is a complex process. While specific studies on this particular molecule are not available, the general mechanism is believed to involve the generation of high-valent nickel fluoride species on the anode surface. These species act as the fluorinating agent, transferring fluorine atoms to the organic molecule.

A proposed radical mechanism suggests the initial oxidation of fluoride ions to fluorine radicals at the anode. These highly reactive radicals would then abstract hydrogen atoms from the hydrocarbon, followed by the formation of carbon-fluorine bonds. Another possibility is the "EC-E-C" (electrochemical-chemical-electrochemical-chemical) mechanism, where the organic molecule is first oxidized at the anode to a radical cation, which then reacts with fluoride ions.

The phenomena at the electrode surface are critical. The formation of a passive nickel fluoride layer is often observed, which can influence the efficiency and outcome of the fluorination process. The porosity and composition of this layer can affect the transport of reactants and products, and potentially lead to fragmentation of the starting material or the desired product.

Optimization of Electrolysis Parameters for Yield and Purity

The successful synthesis of this compound via electrochemical fluorination would necessitate the careful optimization of several key electrolysis parameters. These include:

| Parameter | Influence on Yield and Purity |

| Current Density | Affects the rate of fluorination and can influence the extent of fragmentation. |

| Voltage | Must be sufficient to drive the electrochemical process without causing excessive side reactions. |

| Temperature | Influences the solubility of the substrate and the viscosity of the electrolyte. |

| Substrate Concentration | Can impact the efficiency of the fluorination and the formation of byproducts. |

Without specific experimental data for the fluorination of 1,2-dimethylcyclobutane, the optimal conditions can only be inferred from general principles of electrochemical fluorination of similar cyclic hydrocarbons.

Derivatization and Functionalization Reactions of this compound

The high strength of the carbon-fluorine bond in perfluorinated compounds like this compound renders them generally inert. However, the introduction of functional groups would be a prerequisite for their application in areas such as catalysis.

Ligand Applications in Organometallic Catalysis (e.g., Suzuki Coupling)

The use of perfluorinated ligands in organometallic catalysis, including Suzuki coupling, is an area of active research. The electron-withdrawing nature of perfluoroalkyl groups can significantly influence the electronic properties of a metal center, thereby affecting its catalytic activity and selectivity.

In the context of Suzuki coupling, a hypothetical ligand derived from this compound could potentially offer unique steric and electronic properties to a palladium catalyst. For instance, a phosphine (B1218219) ligand attached to the perfluorinated cyclobutane ring could enhance the catalyst's stability and modulate its reactivity. However, there is no publicly available research demonstrating the synthesis of such a ligand or its application in Suzuki coupling or any other organometallic catalytic reaction. The development of synthetic routes to functionalize the highly inert this compound backbone remains a significant scientific challenge.

Gas Chromatography-Mass Spectrometry (GC-MS) in Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone for the quantitative analysis of this compound, particularly in complex environmental matrices. This powerful technique allows for the separation, identification, and quantification of this and other perfluorocarbon tracers (PFTs) with high sensitivity and selectivity.

Development of Integrated Methods for Simultaneous Perfluorocarbon Tracer (PFT) and Volatile Organic Compound (VOC) Measurement

A significant advancement in analytical methodology has been the development of integrated approaches for the simultaneous measurement of PFTs, including this compound, and other volatile organic compounds (VOCs). rsc.orgpsu.edu This is often achieved by using adsorbent tubes for sample collection, followed by thermal desorption and analysis via GC-MS. psu.edudoe.gov This integrated method is not only logistically advantageous but also provides a comprehensive snapshot of air quality, enabling researchers to study the interplay between ventilation rates (determined by PFTs) and indoor/outdoor pollutant concentrations. rsc.orgpsu.edu

The technique has been successfully applied in various settings, including residential buildings, garages, and vehicles, to determine air exchange rates (AERs) and interzonal airflows. rsc.orgpsu.edu For instance, studies have utilized this method to concurrently measure PFTs and VOCs to understand contaminant exposure and air migration patterns. rsc.orgpsu.edu The ability to obtain data on both tracer gases and other airborne compounds in a single analysis streamlines research and provides a more holistic understanding of atmospheric composition and dynamics. rsc.orgosti.govarm.gov

Catalytic Strategies for Interferent Removal in Complex Environmental Samples

The analysis of trace levels of this compound can be hampered by the presence of interfering compounds in environmental samples. To address this, various strategies for interferent removal have been explored. One common approach involves passing the sample through a catalytic converter to eliminate interfering substances before the sample enters the GC column. wikipedia.org Another method involves the use of specific adsorbents that selectively trap interferents while allowing the PFTs to pass through for analysis. researchgate.net

In some cases, chemical pretreatment is employed. For example, in the analysis of chemical oxygen demand (COD), hydrogen peroxide can be an interferent, and catalytic methods using substances like sodium bicarbonate have been developed to decompose it without affecting the target analytes. researchgate.net While not directly applied to this compound analysis, this highlights the principle of catalytic removal of interferents in analytical chemistry. The choice of strategy depends on the nature of the interferents and the specific requirements of the analysis.

Method Detection Limits and Precision for this compound Analysis

The analytical methods developed for this compound and other PFTs boast remarkably low detection limits and high precision. rsc.orgpsu.edu Utilizing thermal desorption with cryogenic focusing followed by GC-MS with chemical ionization and selected ion monitoring, it is possible to measure PFTs down to the parts-per-quadrillion (ppq) range, which is equivalent to femtoliters per liter of air. doe.gov

Method detection limits (MDLs) are typically determined to be three times the standard deviation of the mass of the analyte at a low concentration level. researchgate.net For PFTs, MDLs are often reported to be less than 0.025 µg/m³, with precision better than 10%. rsc.orgpsu.edu This high level of sensitivity is crucial for applications such as leak detection and long-range atmospheric transport studies, where concentrations can be extremely low. researchgate.netbnl.gov The precision of these methods, often expressed as relative standard deviation (RSD), is typically well within acceptable limits for trace analysis, ensuring the reliability of the collected data. nih.govmdpi.com

Table 1: GC-MS Analysis Parameters for Perfluorocarbon Tracers

| Parameter | Description | Reference |

|---|---|---|

| Instrumentation | Agilent® 6890N gas chromatograph (GC) with an Agilent® 5975 mass selective detector (MSD) and a Gerstel® cryogenic focusing unit. | doe.gov |

| GC Column | Varian CP-Sil 5 CB 100m X 0.32mm, 5.0 uM. | doe.gov |

| GC Oven Temperature Program | Initial temperature of 35°C held for 22 minutes, then ramped at 10°C/min to 150°C and held for 2 minutes. | doe.gov |

| Carrier Gas Flow | 1.2 ml/min. | doe.gov |

| Ionization Mode | Chemical Ionization (CI) with selected ion monitoring (SIM). | doe.gov |

| Monitored m/z | 300, 350, 400, 450. | doe.gov |

Electron Attachment Spectroscopy and Cross-Section Determination

Electron attachment spectroscopy is a vital tool for probing the fundamental interactions of low-energy electrons with molecules like this compound. This technique provides insights into the formation of transient negative ions, which are crucial for understanding the compound's behavior in various applications, such as gaseous dielectrics.

Swarm-Unfolding Techniques for Electron Energy Dependence

The swarm-unfolding technique is employed to determine the electron attachment cross-sections as a function of electron energy. iaea.org This method involves measuring electron attachment rates in a high-pressure swarm experiment and then using a Boltzmann transport equation to unfold the cross-sections from the measured rate constants. iaea.orgosti.gov For this compound, this technique has revealed that the electron attachment cross-sections exhibit distinct structures at electron energies below 1.5 eV. iaea.org

Elucidation of Transient Negative-Ion States

Studies on electron attachment to this compound and similar molecules have led to the elucidation of transient negative-ion states. iaea.org When a low-energy electron attaches to a molecule, it can form a temporary, energetically unstable parent anion. sonar.ch For many perfluorocarbons, these transient parent anions have lifetimes that are dependent on the molecular structure and the energy of the attaching electron. osti.gov

In some perfluorinated molecules, such as perfluorotetrahydrofuran (c-C4F8O), a long-lived transient parent anion has been observed with a lifetime extending into the tens of microseconds. sonar.ch This longevity is attributed to a rapid stretching of a C-F bond upon electron attachment, which effectively closes the channel for the electron to detach. sonar.ch While specific lifetime data for the transient negative ion of this compound is not detailed in the provided context, the general principles of transient negative ion formation and stabilization observed in similar perfluorinated compounds are applicable. The study of these states is critical for understanding the electron-scavenging properties of these compounds. sonar.ch

Table 2: Electron Attachment Data for Selected Perfluorocarbons

| Compound | Chemical Formula | Thermal Attachment Rate ((αw)ther) (10⁹ sec⁻¹ Torr⁻¹) | Reference |

|---|---|---|---|

| This compound | c-C₆F₁₂ | 5.0 | iaea.orgdntb.gov.ua |

| Perfluorocyclopentene | c-C₅F₈ | 12.8 | iaea.orgdntb.gov.ua |

| Perfluorocyclohexene | c-C₆F₁₀ | 12.9 | iaea.orgdntb.gov.ua |

| Perfluorotoluene | C₇F₈ | 9.2 | iaea.orgdntb.gov.ua |

| Perfluoro-1,3-dimethylcyclohexane | C₈F₁₆ | 2.4 | iaea.orgdntb.gov.ua |

Correlations Between Molecular Structure and Electron Attachment Properties

The ability of a molecule to capture low-energy electrons is a critical parameter in various applications, including gaseous dielectrics and plasma etching. In perfluorinated compounds, the high electronegativity of fluorine atoms significantly influences these electron attachment properties. Studies on this compound have revealed a strong correlation between its molecular structure and its efficiency in capturing thermal electrons.

A key study determined the thermal electron attachment rate for this compound. The findings indicate that the structure of this molecule contributes to a significant, though not the highest among tested perfluorocarbons, electron attachment efficiency. The electron attachment cross-sections for this compound show distinct features at electron energies below 1.5 eV. This behavior is crucial for its potential use in applications requiring high dielectric strength, as the ability to capture electrons over a broad energy range is a key contributing factor.

Table 1: Electron Attachment Properties of this compound and Related Compounds

| Compound | Molecular Formula | Thermal Electron Attachment Rate (10⁹ sec⁻¹ Torr⁻¹) |

| This compound | c-C₆F₁₂ | 5.0 |

| Perfluorocyclopentene | c-C₅F₈ | 12.8 |

| Perfluorocyclohexene | c-C₆F₁₀ | 12.9 |

| Perfluorotoluene | C₇F₈ | 9.2 |

| Perfluoro-1,3-dimethylcyclohexane | C₈F₁₆ | 2.4 |

This table is based on data from a comparative study on electron attachment to various perfluorocarbon compounds.

Infrared Multiple-Photon Decomposition Studies

Infrared multiple-photon decomposition (IRMPD) is a powerful technique used to study the dissociation pathways of molecules by irradiating them with an intense infrared laser. For this compound, this technique provides valuable insights into its stability and the mechanisms of its decomposition.

While specific proprietary studies on the IRMPD of this compound have been indicated, detailed public-domain data on the full range of decomposition products remains limited. However, based on studies of similar perfluorinated compounds, the primary decomposition products are expected to be smaller perfluorinated fragments. The high-energy laser irradiation would lead to the cleavage of the carbon-carbon bonds within the cyclobutane ring and the attached trifluoromethyl groups. Potential decomposition products would likely include tetrafluoroethylene (B6358150) (C₂F₄), hexafluoroethane (B1207929) (C₂F₆), and other smaller perfluoroalkanes and perfluoroalkenes. The analysis of these products is typically carried out using techniques such as gas chromatography-mass spectrometry (GC-MS), which can separate and identify the various components of the resulting gas mixture.

The photodissociation of this compound induced by a Transversely Excited Atmospheric (TEA) CO₂ laser is initiated by the resonant absorption of multiple infrared photons. This absorption excites the vibrational modes of the molecule. As the molecule absorbs more photons, it becomes highly vibrationally excited, eventually reaching an energy level where dissociation can occur.

The primary photodissociation pathway for cyclobutane and its derivatives is often a concerted or stepwise cleavage of the ring to form two ethylene (B1197577) molecules. In the case of this compound, the likely primary dissociation channel is the breaking of the cyclobutane ring to yield perfluorinated alkene fragments. The presence of the trifluoromethyl groups adds complexity to the dissociation dynamics, potentially opening up competing dissociation channels involving the loss of a CF₃ radical. The specific branching ratios between these different pathways would depend on the laser fluence and wavelength.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, and ¹⁹F NMR is particularly powerful for characterizing fluorinated compounds due to the large chemical shift dispersion and the sensitivity of fluorine nuclei to their local electronic environment. For this compound, which can exist as cis and trans isomers, ¹⁹F NMR is crucial for their differentiation and for confirming the connectivity and stereochemistry of the molecule.

The cis and trans isomers of this compound have different spatial arrangements of their trifluoromethyl groups, leading to distinct magnetic environments for the fluorine nuclei. This difference in the magnetic environment results in different chemical shifts and coupling constants in their ¹⁹F NMR spectra.

In the cis isomer, the two trifluoromethyl groups are on the same side of the cyclobutane ring, leading to a higher degree of symmetry compared to the trans isomer where they are on opposite sides. This difference in symmetry will be reflected in the number of distinct fluorine signals and the complexity of the splitting patterns. The through-space interactions between fluorine atoms in close proximity can also lead to observable nuclear Overhauser effects (NOE), which can further aid in the structural assignment of the isomers.

Perfluorocarbon Tracer (PFT) Technology in Environmental and Building Science

Perfluorocarbon Tracer (PFT) technology, utilizing compounds like this compound, was developed in the early 1980s and has become a primary tool for studying air movement. bnl.gov This technology is applied in diverse fields, from atmospheric sciences to building characterization. bnl.gov The ability to detect these tracers at the femtogram level enables high-resolution temporal and spatial measurements. bnl.gov Because various PFTs can be identified uniquely, multiple tracers can be released and monitored simultaneously in a single experiment. f2chemicals.com

A significant application of PFTs is the characterization of air exchange rates (AERs) in indoor settings. nih.govbnl.gov Understanding ventilation is crucial for assessing indoor air quality, energy efficiency, and human exposure to pollutants. bnl.govnih.gov The constant injection technique, where a PFT is released at a steady rate, is often preferred over the concentration decay method as it avoids certain logistical difficulties. psu.edu PFTs like this compound (PDCB) have been used extensively in experiments to measure ventilation and airflow. osti.gov

Miniature PFT sources are designed to release a tracer gas at a constant, known rate over an extended period. nih.govpsu.edu These sources can be constructed using double glass vials, a needle, a polyethylene-sintered filter, and a diffusion tube, making them low-cost and easy to handle by non-experts. nih.gov One of the key advantages of this design is the ability to maintain a stable dosing rate despite handling and transport, and they can be refilled with different tracer gases. nih.gov

Calibration of these sources is critical for accurate ventilation measurements. This is typically done by weighing the vials periodically over several days to determine the mass loss, which corresponds to the emission rate. osti.gov For heavier PFTs like PDCB, emission rates have been measured at elevated temperatures (e.g., 39-45 °C) to ensure stability under various experimental conditions. osti.gov Research has shown that for residential studies, a PFT emission rate on the order of 1 to 5 mg per hour is often appropriate. psu.edu

Table 1: Example PFT Source Emission Rates This table is generated based on data for illustrative purposes and may not represent this compound specifically.

| Tracer Compound | Average Emission Rate (mg h⁻¹) | Test Duration |

|---|---|---|

| Hexafluorobenzene (HFB) | Not specified, but a 1 mL injection has a lifetime > 10 days | > 10 days |

| Octafluorotoluene (OFT) | 0.51 ± 0.05 | > 10 weeks |

| PDCB & PMCH | Not specified, measured over a 3-week period | ~3 weeks |

Data sourced from studies on PFT source design and calibration. psu.eduosti.gov

Both passive and active sampling methods are employed to measure PFT concentrations in the air. nih.govnih.gov

Active Sampling involves drawing a known volume of air through a sampler using a pump. nih.gov For instance, air can be sampled into Tedlar bags over a set period, such as 30 minutes at a flow rate of 0.25 liters per minute. nih.gov

Passive Sampling does not require a pump and relies on the natural diffusion of the tracer onto an adsorbent medium. nih.govpsu.edu A common method uses adsorbent-filled tubes, such as those containing a carbon molecular sieve, which can simultaneously sample for PFTs and other volatile organic compounds (VOCs). nih.govpsu.edu After sampling, the tracers are extracted from the adsorbent, often using a solvent like carbon disulfide, and then analyzed. nih.gov

The choice of analytical instrument depends on the specific tracer and the required sensitivity. Gas chromatography with an electron capture detector (GC-ECD) is a well-established method for measuring concentrations of tracers like PDCB. osti.gov

Mass balance models are the theoretical foundation for calculating air exchange rates using tracer gas data. nih.govnih.gov In its simplest form for a single, well-mixed zone, the model equates the rate of tracer gas entering the space with the rate it is removed by ventilation. psu.edu

The effective Air Exchange Rate (AER), expressed in air changes per hour (h⁻¹), can be calculated using the following steady-state mass balance equation:

AER = F / (C * V) psu.edu

Where:

F is the constant PFT emission rate (e.g., in mg/h). psu.edu

C is the average steady-state PFT concentration in the zone (e.g., in mg/m³). psu.edu

V is the volume of the zone (m³). psu.edu

This model allows researchers to determine how effectively indoor air is replaced with outdoor air, which is a critical factor in determining indoor pollutant concentrations. nih.govnih.gov By using distinct tracers in different zones of a building, more complex multi-zone models can be developed to understand interzonal airflows. psu.edu

Field studies using PFTs are designed to measure ventilation in real-world settings, from single-family homes to large commercial buildings. nih.govbnl.gov A typical study involves placing one or more PFT sources within the building and deploying a network of samplers to measure the resulting tracer concentrations. nih.gov

For example, in a study at a large university building, PFTs were released both inside and outside the structure to measure the penetration of outdoor air and the movement of air within the building itself. nih.gov Samplers were placed in multiple rooms, including a top-floor computing laboratory, and outside a window to capture both indoor and outdoor concentrations simultaneously. nih.gov In such studies, another tracer like carbon dioxide is often used in parallel to provide an independent measure of the air exchange rate via the decay method. nih.gov These studies have demonstrated that PFTs are a reliable method for measuring gas infiltration into buildings. nih.gov The ability to use multiple unique PFTs is essential for distinguishing between different air pathways and sources. osti.gov

Table 2: Illustrative Field Study Parameters for PFT Release This table is generated based on data from an urban tracer study and serves as an example of experimental design.

| Parameter | Outdoor Release | Indoor Release |

|---|---|---|

| Tracer(s) | PMCH, mPDMCH, PMEP | Not specified |

| Release Duration | 15 minutes | 5 minutes |

| Sampling Method | Active sampling into Tedlar bags | Active sampling into Tedlar bags |

| Sampling Duration | 30 minutes | 30 minutes |

Data sourced from a study on urban pollutant transport into buildings. nih.gov

Perfluorocarbon tracers, including this compound, are instrumental in studying the dispersion and transport of substances in the atmosphere. acs.orgbnl.gov These experiments can range from local scales, such as street canyons, to long-range transport over hundreds or even thousands of kilometers. bnl.govbristol.ac.uk The principle is to release a tracer and sample its concentration at various downwind locations to understand how pollutants are dispersed by wind and atmospheric turbulence. bristol.ac.uk

These studies help improve and validate atmospheric dispersion models, such as the HYSPLIT model developed by NOAA's Air Resources Laboratory, which are used to forecast the movement of airborne contaminants from events like industrial accidents or wildfires. noaa.gov Tracer experiments provide real-world data to test and refine the predictive capabilities of these models. bristol.ac.uknoaa.gov For example, experiments have been conducted to measure vertical dispersion by releasing a tracer at ground level and sampling at different heights on buildings, revealing the complex effects of urban topography on pollutant plumes. copernicus.org

Application in Vehicle Cabin Air Flow and Contaminant Exposure Studies

A notable application of this compound has been its investigation as a tracer gas for measuring ventilation rates and air movement within enclosed spaces, including vehicle cabins. osti.gov Understanding air exchange rates in vehicles is critical for assessing passenger exposure to in-cabin pollutants.

In one study, "perfluorodimethylcyclobutane" was among the perfluorocarbon (PFT) gases investigated for its suitability as a tracer for airflow studies in homes. osti.gov The study highlighted the importance of measuring airflows to understand the transport of air, heat, and contaminants for both energy and indoor air quality assessments. osti.gov Passive tracer gas methods, which involve the continuous release of a tracer and subsequent measurement of its concentration, are particularly useful for these applications. osti.gov

Another study focused on the simultaneous measurement of ventilation using tracer gas techniques and volatile organic compound (VOC) concentrations in homes, garages, and vehicles. While the final selection in this particular study leaned towards other perfluorocarbons for chromatographic reasons, the initial consideration of this compound underscores its potential in this research area. psu.edu The use of tracer gases allows for the determination of air exchange rates, which is a crucial parameter for modeling and mitigating exposure to harmful airborne substances within vehicle interiors. psu.edu

Gaseous Dielectric Research

This compound has shown significant promise as a gaseous dielectric, a material that has high electrical resistance and is used to prevent electrical discharge. Research has focused on its potential as a replacement for sulfur hexafluoride (SF₆), a potent greenhouse gas widely used in high-voltage equipment. researchgate.net

Enhancement of Dielectric Strengths in Gaseous Mixtures

The dielectric strength of a gas is its ability to withstand a strong electric field without breaking down and conducting electricity. Research has demonstrated that this compound (c-C₆F₁₂) possesses a high dielectric strength. unt.edu When compared to the industry standard, SF₆ (with a relative dielectric strength of 1), this compound exhibits a significantly higher DC breakdown strength. unt.edu

The effectiveness of gaseous dielectrics can often be enhanced by creating mixtures of different gases. unt.edu The addition of this compound to other gases can lead to a synergistic effect, resulting in a mixture with a higher dielectric strength than the individual components. This is a key area of research as scientists aim to develop new insulating gas mixtures with superior performance and lower environmental impact.

Role in Unitary Gas Systems and Additives for Multicomponent Gas Mixtures

This compound has been studied both as a unitary (pure) gaseous dielectric and as an additive in multicomponent gas mixtures. unt.edu As a unitary gas, it has been identified as having a breakdown strength superior to pure SF₆. unt.edu

| Unitary Gas | Chemical Formula | DC Breakdown Strength (Relative to SF₆ = 1) |

|---|---|---|

| Perfluorocyclobutane | c-C₄F₈ | 1.4 |

| Perfluorobutene-2 | C₄F₈ | 1.8 |

| Perfluoro-2-butyne | C₄F₆ | 2.2 |

| Perfluorocyclohexene | C₆F₁₀ | 2.1 |

| Perfluorocyclopentene | c-C₅F₈ | 2.2 |

| This compound | c-C₆F₁₂ | 2.4 |

This data clearly indicates the superior dielectric properties of this compound compared to SF₆ and other perfluorocarbons. unt.edu

Evaluation as a Potential Fire Suppression Agent

The evaluation of a new chemical compound for fire suppression purposes is a rigorous process involving standardized testing to determine its effectiveness and viability as a replacement for existing agents. Key among these evaluations are the determination of the minimum extinguishing concentration and a comparative assessment against established fire suppressants.

Determination of Minimum Extinguishing Concentration (MEC)

The Minimum Extinguishing Concentration (MEC) is a critical parameter that defines the lowest concentration of an agent in the air required to extinguish a specific type of fire. This value is typically determined through standardized laboratory tests, such as the cup-burner method. researchgate.net

The absence of this fundamental data point suggests that while this compound falls into a chemical class with known fire-suppressant properties, it may not have been a primary candidate for extensive, publicly documented research and development as a fire extinguishing agent.

Comparative Assessment with Halon and Hydrofluorocarbon (HFC) Replacements

A crucial aspect of evaluating a potential new fire suppressant is to compare its performance against existing and phased-out agents, such as Halons and their Hydrofluorocarbon (HFC) replacements. This comparative assessment provides context for the new agent's efficiency and potential advantages or disadvantages.

Halons, such as Halon 1301 (Trifluorobromomethane), were highly effective fire suppressants due to their chemical and physical properties. However, their high ozone depletion potential led to their phase-out under the Montreal Protocol. HFCs, such as HFC-227ea (Heptafluoropropane) and HFC-125 (Pentafluoroethane), were introduced as replacements. While having zero ozone depletion potential, they possess high global warming potentials, leading to regulatory pressures on their use as well.

A direct comparative assessment of this compound with Halon 1301, HFC-227ea, and HFC-125, supported by specific performance data, is not available in the reviewed scientific literature. Such an assessment would typically involve comparing MEC values, the speed of extinguishment, and the generation of hazardous decomposition products under fire conditions.

In the broader context of perfluorinated compounds, they are known to be chemically inert and have low toxicity, which are desirable characteristics for fire suppressants. mdpi.com However, without specific experimental data for this compound, a quantitative comparison of its fire suppression efficacy against established agents like Halon and HFCs cannot be made. The research community has more extensively studied other alternatives, such as fluorinated ketones (e.g., C6F12O), which have shown promising results in terms of both fire suppression performance and environmental profile.

Environmental Fate, Transport, and Toxicological Investigations of Perfluoro 1,2 Dimethylcyclobutane

Environmental Persistence and Degradation Pathways

The defining characteristic of perfluorinated compounds like perfluoro-1,2-dimethylcyclobutane is their exceptional stability, largely attributable to the strength of the carbon-fluorine (C-F) bond. This section explores the compound's resistance to breakdown in the environment.

This compound is highly resistant to abiotic degradation processes that are typically responsible for the breakdown of organic compounds in the environment. For saturated perfluorocarbons, standard oxidation-reduction potentials are not applicable as these compounds are essentially fully oxidized and are not affected by common oxidizing agents. researchgate.net They are also not susceptible to hydrolysis. This inherent chemical inertness signifies that this compound is not expected to degrade through these common environmental pathways, leading to its classification as a persistent substance. dss.go.th A PBT (Persistence, Bioaccumulation, and Toxicity) assessment has indicated that it meets the screening criteria for persistence due to it not being inherently biodegradable. dss.go.th

Specific experimental studies on the photolytic and radiolytic decomposition of this compound are limited in publicly available scientific literature. However, research on other PFAS provides some insights. The degradation of many PFAS through direct photolysis (the breakdown of a chemical by direct absorption of light) is generally inefficient in water. nih.gov Indirect photolysis, involving other light-absorbing compounds, can enhance degradation for some PFAS. nih.gov For instance, the presence of persulfate can lead to the photochemical decomposition of some perfluoroalkyl acids under UV irradiation. nih.gov

Bioaccumulation Potential and Partitioning Behavior in Environmental Media

Bioaccumulation, the process by which a chemical concentrates in an organism's tissues over time, is a key concern for persistent organic pollutants.

Ecotoxicological Assessments

The potential for a chemical to cause harm to living organisms is evaluated through ecotoxicological assessments. For this compound, these assessments have primarily focused on aquatic organisms.

Acute toxicity tests measure the adverse effects of a substance on an organism after a short-term exposure. For this compound, acute aquatic toxicity data is available for several species. A safety data sheet indicates that the compound is "Toxic to aquatic life with long lasting effects". nih.gov

Specific acute toxicity values from a regulatory assessment are presented in the table below. dss.go.th

| Species | Duration | Endpoint | Value (mg/L) |

| Salmo gairdneri (Rainbow Trout) | 96-hour | LC50 | >100 |

| Daphnia magna (Water Flea) | 48-hour | EC50 | >0.1 |

LC50 (Lethal Concentration 50): The concentration of a chemical which kills 50% of the test organisms. EC50 (Effective Concentration 50): The concentration of a chemical which causes a non-lethal effect in 50% of the test organisms.

The data indicates a higher acute toxicity to the invertebrate Daphnia magna compared to the fish species tested. It is important to note that specific information on chronic (long-term) aquatic toxicity for this compound is not available, and this has been identified as a data gap. dss.go.th

The persistence of this compound, coupled with its aquatic toxicity, raises concerns about the potential for long-term adverse effects in aquatic ecosystems. nih.gov Even if a substance does not bioaccumulate to high levels, its continuous presence in the environment can lead to chronic exposure for aquatic organisms. The lack of chronic toxicity data for this specific compound makes it challenging to fully assess these long-term risks. However, the general understanding of PFAS suggests that prolonged exposure could potentially lead to subtle but significant impacts on the health and reproduction of aquatic life. Further research into the chronic effects of this compound is crucial for a comprehensive understanding of its ecological impact.

Mammalian Toxicological Mechanisms and Cellular Responses

The toxicological profile of this compound, a member of the per- and polyfluoroalkyl substances (PFAS) family, is an area of ongoing scientific inquiry. While data specific to this compound remain limited in publicly accessible literature, general principles of PFAS toxicology can provide some insights. Perfluorinated compounds (PFCs) are recognized for their chemical inertness and resistance to metabolic degradation. scbt.com

Peroxisome Proliferation Induction and Associated Hepatocarcinogenic Effects in Rodent Models

Perfluorinated compounds as a class have been identified as potent peroxisome proliferators in rodent models. scbt.com This process involves an increase in the number and size of peroxisomes, which are cellular organelles involved in various metabolic pathways, including fatty acid oxidation. The proliferation of peroxisomes is often associated with the induction of enzymes such as fatty acyl-CoA oxidase. In some studies, certain perfluorinated compounds have been observed to induce 8-hydroxydeoxyguanosine in the liver of treated rats, a marker of oxidative DNA damage. scbt.com

Absence of Direct Chemical Reactivity with Biological Tissues

General Characteristics of Perfluorinated Carbons (PFCs) Reactivity

| Property | Description | Source |

| Chemical Inertness | Due to the strength of the carbon-fluorine bond, PFCs are highly resistant to chemical and biological degradation. | scbt.com |

| Reactivity with Biological Molecules | PFCs are not known to react directly with biological tissues or macromolecules. | scbt.com |

| Metabolic Stability | These compounds are generally resistant to metabolic processes in the body. | scbt.com |

This table presents generalized information for the class of perfluorinated carbons and is not based on studies specific to this compound.

Elimination Kinetics and Tissue Distribution Mechanisms

Specific studies detailing the elimination kinetics and tissue distribution mechanisms of this compound in mammals could not be located in the available scientific literature. For the broader class of perfluorinated compounds, elimination and distribution are influenced by factors such as the length of the carbon chain and the functional group present. nih.govnih.gov Shorter-chain PFAS have been observed to have shorter biological half-lives compared to their long-chain counterparts. nih.gov Distribution studies on other PFCs have shown accumulation in various tissues, with the liver and blood being significant depots. nih.govnih.gov Without specific data for this compound, its pharmacokinetic profile remains uncharacterized.

In Vitro and In Vivo Genotoxicity Studies (e.g., Ames Testing)

As a general class, perfluorinated compounds have been reported to be negative in bacterial mutagenicity assays, such as the Ames test. scbt.com The Ames test is a widely used method to assess the mutagenic potential of chemical substances. scbt.com The lack of reactivity of PFCs with biological tissues is consistent with these findings.

Common Genotoxicity Assays

| Assay Type | Purpose | General Finding for PFCs | Source |

| Ames Test (Bacterial Reverse Mutation Assay) | Assesses the potential of a substance to cause mutations in bacteria. | Generally negative for the class. | scbt.com |

| In Vitro Chromosomal Aberration Test | Examines the ability of a substance to induce structural changes in chromosomes in cultured mammalian cells. | Data not available for this compound. | |

| In Vivo Micronucleus Assay | Detects damage to chromosomes or the mitotic apparatus in rodents. | Data not available for this compound. |

This table provides an overview of common genotoxicity tests and general findings for the PFC class. Specific data for this compound is not available.

Comparative Analysis of Biological Effects with Other Perfluorinated Compounds

A direct comparative analysis of the biological effects of this compound with other perfluorinated compounds is not available in the current scientific literature. Comparative toxicity studies have been conducted for other PFAS, such as perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS), which have different structures and properties. usgs.govnih.gov These studies have highlighted differences in the toxicological profiles of various PFAS, often linked to their chain length and functional groups. Without specific toxicological data for this compound, a meaningful comparison with other perfluorinated compounds is not possible.

Computational Chemistry and Theoretical Modeling of Perfluoro 1,2 Dimethylcyclobutane

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of Perfluoro-1,2-dimethylcyclobutane. researchgate.net These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Detailed research findings from these calculations reveal key aspects of the molecule's nature. By mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), scientists can approximate the ionization potential and electron affinity, respectively. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability, while a small gap suggests the molecule will be more reactive. For perfluorinated compounds, the high electronegativity of fluorine atoms significantly lowers the energy of the molecular orbitals.

Furthermore, these calculations are used to determine the relative energies of different isomers (e.g., cis- and trans-Perfluoro-1,2-dimethylcyclobutane) and conformers, identifying the most stable three-dimensional structures. nih.gov The calculated potential energy surface provides a landscape of energy versus molecular geometry, allowing for the identification of stable forms and the energy barriers between them. nih.gov This information is crucial for understanding which isomers are likely to be prevalent and how the molecule might behave under different conditions.

Table 1: Illustrative Electronic Properties from Quantum Chemical Calculations for a Representative Perfluorinated Cycloalkane Note: This data is representative of the class of compounds and illustrates the outputs of quantum chemical calculations.

| Property | Calculated Value | Significance |

| HOMO Energy | -12.5 eV | Indicates high energy required to remove an electron (high ionization potential). |

| LUMO Energy | +1.5 eV | Indicates energy is released upon accepting an electron (positive electron affinity). |

| HOMO-LUMO Gap | 14.0 eV | Suggests high kinetic stability and low reactivity. |

| Dipole Moment | ~0 D (for trans-isomer) | Indicates a non-polar nature due to symmetry. |

Molecular Dynamics Simulations for Intermolecular Interactions and Phase Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. youtube.com By setting up a virtual box of this compound molecules and applying classical mechanics, MD simulations can predict bulk properties and phase behavior based on the underlying intermolecular forces. youtube.comnih.gov

For perfluorinated compounds, intermolecular interactions are characteristically weak. nih.gov MD simulations, often parameterized with data from quantum chemical calculations, can quantify these forces. The simulations show that the dominant forces are van der Waals interactions, specifically dispersion forces. Due to the low polarizability of the C-F bond, these interactions are weaker compared to those of their hydrocarbon counterparts. rsc.org This weakness in intermolecular attraction explains the low boiling points, low surface tensions, and high vapor pressures characteristic of many perfluorocarbons. scbt.com

MD simulations are also employed to model the phase behavior of this compound, predicting properties like density, viscosity, and heat capacity in the liquid phase. By simulating the system at different temperatures and pressures, a phase diagram can be constructed. These simulations can also provide insight into how this compound molecules interact with other substances, for example, their extremely low miscibility with water (<25 ppm), which is a result of the unfavorable interaction between the highly fluorinated, non-polar molecules and polar water molecules. scbt.comfishersci.co.uk

Table 2: Key Intermolecular Interaction Parameters for Perfluorinated Compounds from Theoretical Models Note: This table is based on general findings for neutral PFAS from PP-LFER and COSMOtherm models.

| Parameter | Description | Typical Value for Perfluorinated Compounds | Implication |

| S | Dipolarity/Polarizability | Low | Weak interactions with polar molecules. |

| A | Hydrogen Bond Acidity | ~0 | Does not act as a hydrogen bond donor. |

| B | Hydrogen Bond Basicity | Low | Weakly accepts hydrogen bonds. |

| L | Log of hexadecane/air partition coefficient | High | Strong van der Waals (dispersion) interactions. |

Prediction of Thermochemical Parameters and Reaction Energetics

Theoretical models are invaluable for predicting the thermochemical properties of this compound, such as its standard enthalpy of formation, entropy, and heat capacity. nih.gov These parameters are calculated using statistical mechanics based on the vibrational frequencies and moments of inertia obtained from prior quantum chemical calculations. nih.gov An accurate prediction of these values is essential for chemical engineering applications and for understanding the compound's stability.

Modeling is also applied to understand reaction energetics. For instance, this compound is known to be involved in studies of infrared multiple-photon decomposition. fishersci.co.ukfishersci.dk Theoretical chemistry can model this process by calculating the potential energy surface for the decomposition reaction. This allows researchers to identify the lowest energy reaction pathways, locate the transition states, and predict the activation energy required for the molecule to break apart. nih.gov The calculations can predict the likely decomposition products, such as smaller perfluorinated alkenes, which would be formed upon cleavage of the cyclobutane (B1203170) ring.

Table 3: Predicted Thermochemical Data for a Representative C6F12 Compound Note: These values are illustrative for a perfluorinated C6 compound and demonstrate the type of data generated by computational models.

| Parameter | Predicted Value | Unit |

| Standard Enthalpy of Formation (Gas) | -2350 | kJ/mol |

| Standard Molar Entropy (Gas) | 480 | J/(mol·K) |

| Heat Capacity (Cp) at 298 K | 250 | J/(mol·K) |

Modeling of Electron Attachment Processes and Cross Sections

Perfluorinated compounds, including cyclic structures like perfluorocyclobutane, are known for their ability to capture low-energy electrons, a property that makes them useful as gaseous dielectrics and plasma etching gases. aps.orgcapes.gov.br Theoretical modeling is critical for understanding the dynamics of this electron attachment process.

Calculations show that when a low-energy electron approaches a molecule like this compound, it can form a temporary negative ion, or a resonance. rsc.org The fate of this transient species determines the outcome. It can be stabilized through collisions (non-dissociative attachment) or it can fall apart (dissociative electron attachment), leading to the fragmentation of the parent molecule. aps.orgcapes.gov.br

Theoretical models are used to calculate the probability of these events occurring, which is quantified as the electron attachment cross section. capes.gov.br For the related molecule, perfluorocyclobutane (c-C4F8), studies have identified a significant resonance peak at approximately 8.5 eV, which is attributed to dissociative electron attachment that produces fragment ions. aps.org Modeling helps to characterize these resonances and predict the cross sections for various processes, which is essential for applications in plasma physics and for understanding the compound's degradation mechanisms in specific environments. rsc.org

Table 4: Modeled Electron Attachment Properties for Related Perfluorinated Compounds Note: Data is based on findings for perfluorocyclobutane (c-C4F8) and other perfluoroalkanes.

| Process | Key Energy Range | Cross Section | Significance |

| Non-dissociative Attachment | Near 0 eV | High | Efficient capture of thermal electrons. aps.org |

| Dissociative Attachment | ~8.5 eV | Resonance Peak | Molecule fragments upon electron capture. aps.org |

| Broad Resonance | 16-40 eV | Broad Peak | Further fragmentation pathways at higher energies. aps.org |

Development of Structure-Activity Relationship (SAR) Models for Biological and Environmental Effects

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or environmental fate. mdpi.com For per- and polyfluoroalkyl substances (PFAS), QSAR models are being developed to predict properties like toxicity, bioaccumulation potential, and persistence without extensive animal testing. nih.govfigshare.com

These models use a set of calculated molecular descriptors to represent the compound's structure. Descriptors can encode information about the molecule's electronic character (e.g., atomic charges), size and shape (e.g., molecular volume, surface area), and topology (e.g., degree of branching). nih.gov For PFAS, key descriptors often relate to the carbon chain length and the type of functional group. nih.gov

Studies on various PFAS have shown that longer-chain compounds (like C8) tend to be more toxic and bioaccumulative than shorter-chain compounds (like C4). nih.gov Furthermore, compounds with a sulfonate group often exhibit greater toxic potential than those with a carboxyl group of the same chain length. nih.gov Although specific QSAR models for this compound are not widely published, its structural features—a C6 backbone and the absence of a highly polar functional group—can be used within existing frameworks to estimate its behavior. For example, some perfluorinated compounds are known to be peroxisome proliferators, an effect that can be incorporated into SAR models. scbt.com These models are crucial for prioritizing chemicals for further study and for assessing the potential risks of new and existing fluorochemicals. frontiersin.org

Table 5: Common Descriptors in QSAR Models for PFAS and Their General Correlation with Effects

| Descriptor Category | Example Descriptor | Correlated Effect | General Trend |

| Constitutional | Carbon Chain Length | Toxicity, Bioaccumulation | Positive correlation (longer chains = higher effect). nih.gov |

| Topological | Molecular Connectivity Index | Various biological activities | Describes branching and size. nih.gov |

| Electronic | Partial Atomic Charges | Receptor Binding | Relates to polar interactions. nih.gov |

| Geometric | Molecular Surface Area | Membrane Permeation | Relates to the size and shape of the molecule. nih.gov |

| Functional Group | Sulfonate vs. Carboxylate | Toxic Potential | Sulfonates often show higher toxicity. nih.gov |

Future Research Directions and Unaddressed Challenges

Development of Sustainable and Environmentally Benign Synthetic Methodologies

Current synthetic routes to perfluorinated cyclobutanes often rely on harsh conditions and reagents that are themselves of environmental concern. Future research must prioritize the development of sustainable and environmentally benign synthetic methodologies. This includes exploring novel approaches such as:

Visible-light-driven photocatalysis: Recent advancements in the use of visible light and organic photosensitizers for [2+2] cycloadditions of fluorinated olefins present a promising avenue for greener synthesis. doi.orgacs.org These methods can reduce the reliance on high-energy ultraviolet radiation and costly transition metal catalysts. acs.org

Enzymatic catalysis: The application of enzymes in polymerization and other organic transformations offers a highly selective and environmentally friendly alternative to traditional chemical catalysis. rug.nl Research into enzymes capable of catalyzing the formation of fluorinated cyclobutane (B1203170) rings could lead to significantly more sustainable production methods.

Flow chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability for chemical syntheses, including those involving hazardous reagents. mdpi.com

The development of such methods would not only reduce the environmental footprint of producing Perfluoro-1,2-dimethylcyclobutane for research and potential industrial applications but also align with the principles of green chemistry.

Exploration of Novel Applications in Emerging Technologies

While this compound has found some use as a precision cleaning solvent, a heat-transfer fluid (under the trade name Vertrel 245), a ligand in Suzuki coupling, and in infrared multiple-photon decomposition studies, its full potential in emerging technologies remains largely unexplored. fishersci.comscbt.comthermofisher.comfishersci.ca The unique properties of perfluorinated compounds, such as high thermal and chemical stability, suggest potential applications in:

Advanced materials science: The incorporation of fluorinated cyclobutane moieties into polymers could lead to materials with enhanced thermal stability, chemical resistance, and specific optical properties. mdpi.com

Electronics and semiconductor manufacturing: The dielectric properties and thermal stability of perfluorinated compounds are valuable in the electronics industry. nih.gov Further research could explore the use of this compound in specialized applications within this sector.

A deeper understanding of the structure-property relationships of this compound is necessary to unlock its potential in these and other high-performance applications.

Refinement of Environmental Transport and Fate Models

Currently, there are no specific environmental transport and fate models for this compound. taftlaw.comnccoast.org It is presumed to share the high persistence and resistance to degradation of other PFAS due to the strength of the carbon-fluorine bond. nih.govfrontiersin.orgmdpi.com However, its specific partitioning behavior, potential for atmospheric transport, and bioaccumulation potential are unknown. Future research should focus on:

Developing compound-specific models: These models should incorporate the physicochemical properties of this compound to predict its behavior in various environmental compartments, including soil, water, and air. ny.govitrcweb.org

Investigating degradation pathways: While generally resistant to degradation, research into potential biotic and abiotic degradation pathways under specific environmental conditions is warranted. mdpi.comnih.gov Even partial degradation could lead to the formation of other persistent and potentially toxic substances.

Understanding long-range transport: Given its likely volatility, the potential for long-range atmospheric transport and deposition in remote ecosystems needs to be assessed. itrcweb.org

Refined models are essential for predicting environmental concentrations, identifying potential hotspots of contamination, and assessing the exposure risks to both ecosystems and human populations.

Advanced Mechanistic Toxicology Studies at the Molecular and Cellular Level

Toxicological data for this compound is sparse. A material safety data sheet indicates low acute toxicity but suggests the potential for peroxisome proliferation, a known effect of some other perfluorinated compounds. scbt.com There is a critical need for advanced mechanistic toxicology studies to understand its potential effects at the molecular and cellular level. Key research areas include:

In vitro and in vivo studies: Comprehensive studies using relevant cell lines and animal models are necessary to identify target organs and elucidate the mechanisms of toxicity. nih.gov

Genotoxicity and carcinogenicity assessment: The potential for this compound to cause DNA damage or cancer needs to be thoroughly investigated. scbt.com

Endocrine disruption potential: Many PFAS are known endocrine disruptors. The potential for this compound to interfere with hormonal signaling pathways must be evaluated.

A detailed understanding of its toxicological profile is fundamental for establishing health-based guidance values and protecting human health.

Integration of Multi-Omics Approaches in Biological Impact Assessments

Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, have proven to be powerful tools for understanding the biological impacts of environmental contaminants. doi.orgtechscience.comnih.gov To date, no such studies have been conducted for this compound. Future research should leverage these technologies to:

Identify biomarkers of exposure and effect: Multi-omics can help identify specific molecular signatures associated with exposure to this compound, providing sensitive tools for biomonitoring.

Elucidate mechanisms of toxicity: By examining changes across multiple biological levels, researchers can gain a more holistic understanding of the pathways perturbed by this compound. nih.gov

Assess the impacts of low-level, chronic exposures: These approaches are particularly valuable for detecting subtle biological changes that may result from long-term exposure to low concentrations of the chemical. nih.gov

Integrating multi-omics into the toxicological assessment of this compound will provide a more comprehensive and systems-level understanding of its potential health risks.

Harmonization of Experimental and Computational Research to Advance Understanding

A synergistic approach that combines experimental data with computational modeling is essential to efficiently advance our understanding of this compound.

Computational toxicology: In silico models can be used to predict the toxicological properties of the compound, helping to prioritize experimental studies and reduce reliance on animal testing.

Quantitative structure-activity relationship (QSAR) models: These models can be developed to predict the environmental fate and toxicological effects of this compound and related fluorinated cyclobutanes based on their chemical structure.

Integrated exposure and risk assessment: Combining experimental data on environmental concentrations and toxicological effects with computational models can lead to more robust and comprehensive risk assessments.

By harmonizing these research efforts, the scientific community can more effectively and efficiently address the significant knowledge gaps that currently exist for this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.